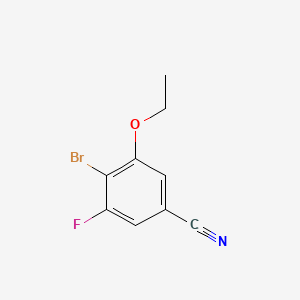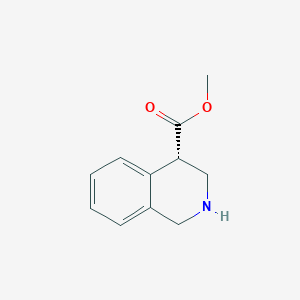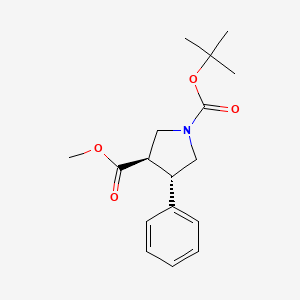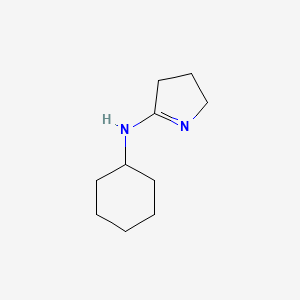![molecular formula C9H7ClN2O B13900674 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a pyrazolo[1,5-a]pyridine ring system substituted with a chlorine atom at the 6-position and an ethanone group at the 3-position .
Preparation Methods
The synthesis of 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides a concise route to the desired compound, ensuring high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one can be compared with other similar compounds such as:
1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine): This compound lacks the chlorine substitution and has different chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar core structure but differ in their substitution patterns and resulting properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(6-chloropyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)8-4-11-12-5-7(10)2-3-9(8)12/h2-5H,1H3 |
InChI Key |
JHMXOYABKCWISS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC(=CN2N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
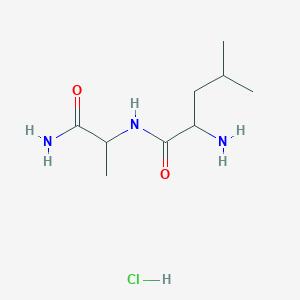
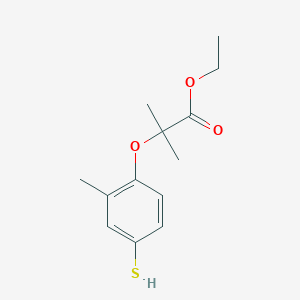
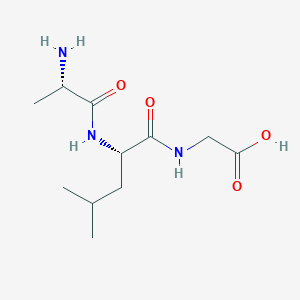
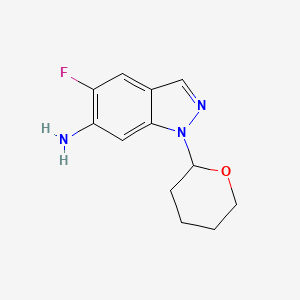
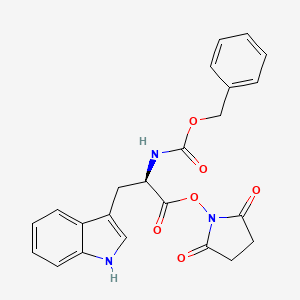
![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)
